molecular formula C16H31BN2O3Si B13900602 Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

Cat. No.: B13900602
M. Wt: 338.3 g/mol
InChI Key: WNWWCURIUBPDBT-UHFFFAOYSA-N
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Description

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane is a complex organosilicon compound It is characterized by the presence of a trimethylsilyl group, a pyrazole ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a dioxaborolane compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes .

Scientific Research Applications

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into organic frameworks .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane: Similar structure but with an ethynyl linkage.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane moiety.

    1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains multiple dioxaborolane groups attached to a benzene ring

Uniqueness

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane is unique due to its combination of a pyrazole ring, a dioxaborolane moiety, and a trimethylsilyl group. This unique structure imparts specific chemical properties, making it valuable in various applications .

Properties

Molecular Formula

C16H31BN2O3Si

Molecular Weight

338.3 g/mol

IUPAC Name

trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3

InChI Key

WNWWCURIUBPDBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COCC[Si](C)(C)C)C

Origin of Product

United States

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